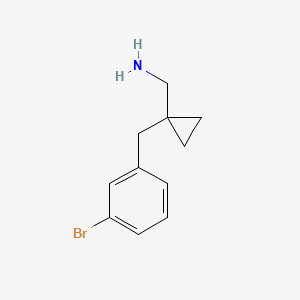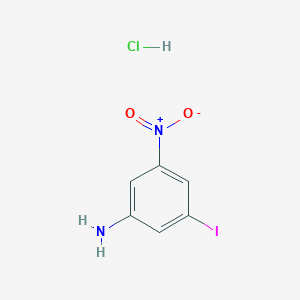![molecular formula C18H22BrN3O B2883051 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea CAS No. 324062-50-2](/img/structure/B2883051.png)
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea, also known as ABAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ABAU is a urea derivative that has a unique molecular structure and exhibits promising biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is not fully understood. However, studies have shown that 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exerts its biological activities by modulating various signaling pathways. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea inhibits the activation of NF-kB by inhibiting the phosphorylation and degradation of IkB, an inhibitor of NF-kB. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the activation of MAPKs, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exhibits various biochemical and physiological effects. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the growth and metastasis of tumors in vivo. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the activation of NF-kB, a transcription factor that plays a crucial role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has several advantages for lab experiments. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is easy to synthesize, and the yield of the product is high. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea can be obtained in pure form through recrystallization. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea exhibits potent biological activities, making it an ideal candidate for various scientific research applications.
However, there are also limitations to using 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea in lab experiments. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is a relatively new compound, and its mechanism of action is not fully understood. Further studies are required to elucidate the mechanism of action of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea fully. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also exhibits cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea. One area of research is to elucidate the mechanism of action of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea fully. Further studies are required to understand how 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea modulates various signaling pathways and exerts its biological activities. Another area of research is to explore the potential applications of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea in other areas, such as neurodegenerative diseases and autoimmune disorders. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has also been shown to exhibit potent antiviral activity, making it an ideal candidate for the development of antiviral drugs. Further studies are required to explore the potential of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea as an antiviral agent.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea involves the reaction of 1-adamantylamine with 4-bromobenzaldehyde in the presence of urea and a catalyst. The reaction proceeds via a condensation reaction, which results in the formation of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea. The synthesis of 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea is relatively straightforward, and the yield of the product is high. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea can be obtained in pure form through recrystallization.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is its anti-cancer activity. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has also been shown to inhibit the growth and metastasis of tumors in vivo.
Another area of research is its anti-inflammatory activity. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea also inhibits the activation of NF-kB, a transcription factor that plays a crucial role in the inflammatory response.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c19-16-3-1-12(2-4-16)11-20-22-17(23)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,21,22,23)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARWKSWJGGKSKX-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C\C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


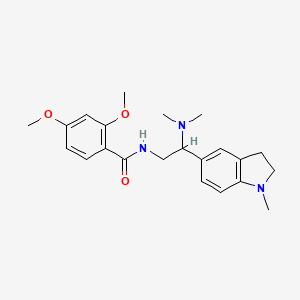


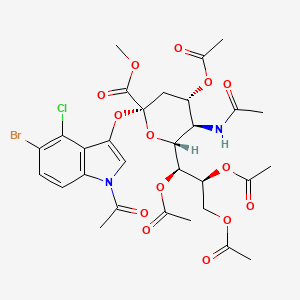
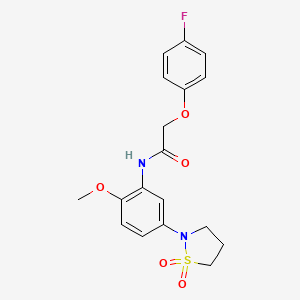
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/no-structure.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)
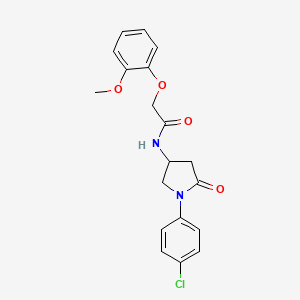
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)
